molecular formula C21H21N3O4 B1165074 O-Desmethylerlotinib

O-Desmethylerlotinib

Cat. No.: B1165074
M. Wt: 379.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Desmethylerlotinib is an active metabolite of erlotinib, a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR) and widely used in cancer therapy, particularly non-small cell lung cancer (NSCLC) . As a pharmacologically relevant metabolite, this compound is critical for pharmacokinetic studies and drug monitoring.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.41

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties

  • CAS Number :
    • Free base: 183321-86-0
    • Hydrochloride salt: 183320-51-6
  • Molecular Weight :
    • Free base: 379.41 g/mol
    • Hydrochloride salt (deuterated): 372.51 g/mol .
  • Physical Properties :
    • Density: 1.3 g/cm³
    • Boiling point: 572.8°C at 760 mmHg
    • Flash point: 300.2°C
    • Vapor pressure: 5.84 × 10⁻¹⁴ mmHg at 25°C .

The hydrochloride salt form is commonly used as a reference standard in drug development for analytical testing, including high-performance liquid chromatography (HPLC) and mass spectrometry .

Comparison with Similar Compounds

O-Desmethylerlotinib belongs to a class of drug metabolites critical for understanding pharmacokinetics and pharmacodynamics. Below is a comparison with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Related Metabolites

Compound This compound Bosutinib N-oxide N-Desmethylmephenytoin
CAS Number 183321-86-0 (free base) Not explicitly provided 631-07-2
Parent Drug Erlotinib (EGFR inhibitor) Bosutinib (BCR-ABL TKI) Mephenytoin (anticonvulsant)
Molecular Formula C₂₁H₂₁N₃O₄ Not provided C₁₂H₁₄N₂O₂
Molecular Weight 379.41 g/mol Not provided 218.25 g/mol (calculated)
Primary Use Analytical standard Analytical standard Analytical standard
Therapeutic Area Oncology Oncology Neurology

Structural and Functional Insights

This compound vs. Bosutinib N-oxide :

  • Both are metabolites of TKIs used in oncology. Erlotinib targets EGFR, while bosutinib inhibits BCR-ABL kinases. Demethylation (O-desmethylation in erlotinib vs. N-oxidation in bosutinib) alters solubility and metabolic clearance, influencing their roles as biomarkers .
  • This compound’s high boiling point (572.8°C) suggests thermal stability, advantageous for analytical workflows .

This compound vs. N-Desmethylmephenytoin :

  • N-Desmethylmephenytoin is a metabolite of mephenytoin, used in epilepsy management. Unlike this compound, it lacks kinase-targeting activity but serves as a marker for cytochrome P450 (CYP2C19) activity .
  • The lower molecular weight of N-Desmethylmephenytoin (218.25 g/mol) reflects structural simplicity compared to this compound’s larger, heterocyclic framework .

Research Findings and Limitations

  • Analytical Utility : All three compounds are employed as reference standards to quantify drug metabolism and validate assay precision .
  • Discrepancies in Data: Conflicting CAS numbers and molecular formulas for this compound (e.g., C₂₁H₂₁N₃O₄ vs. C₂₃H₂₇NO₃ in deuterated forms) highlight the need for careful verification in experimental settings .
  • Clinical Relevance: While erlotinib’s efficacy is well-documented, this compound’s pharmacological activity remains less characterized in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.